Ro 363 hydrochloride

Receptor pharmacology Radioligand binding β-adrenoceptor subtype selectivity

Ro 363 hydrochloride is the definitive pharmacological tool for studies demanding clean, unambiguous β1-adrenoceptor activation. Unlike isoproterenol (non-selective) or xamaterol (lower selectivity, pKi 7.0), Ro 363 delivers ~100-fold β1/β2 selectivity (pKi 8.0) and partial agonism (IA 0.54–0.80) that mimics physiological tone—not hyperstimulation. This prevents β2/β3 cross-contamination and reduces arrhythmogenic risk in cardiac models. The hydrochloride salt provides 50 mg/mL aqueous solubility for flexible in vivo dosing. Critically validated for β-blocker sensitization studies, Ro 363 is the benchmark β1-ligand for SAR and molecular modeling. Choose Ro 363 when receptor-subtype purity and physiological relevance cannot be compromised.

Molecular Formula C19H26ClNO6
Molecular Weight 399.9 g/mol
Cat. No. B10824536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 363 hydrochloride
Molecular FormulaC19H26ClNO6
Molecular Weight399.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNCC(COC2=CC(=C(C=C2)O)O)O)OC.Cl
InChIInChI=1S/C19H25NO6.ClH/c1-24-18-6-3-13(9-19(18)25-2)7-8-20-11-14(21)12-26-15-4-5-16(22)17(23)10-15;/h3-6,9-10,14,20-23H,7-8,11-12H2,1-2H3;1H
InChIKeyOGVPZFCVECYADQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ro 363 hydrochloride: A High-Selectivity β1-Adrenoceptor Agonist for Cardiovascular Pharmacology Research


Ro 363 hydrochloride (CAS 250580-70-2; molecular weight 399.87 g/mol; formula C19H26ClNO6) is a phenoxypropanolamine derivative that functions as a potent, highly selective β1-adrenoceptor partial agonist [1][2]. Originally developed as a research tool for dissecting β-adrenoceptor subtype pharmacology, this compound exhibits approximately 100-fold greater selectivity for β1-adrenoceptors (pKi ≈ 7.7–8.0) than for β2-adrenoceptors (pKi ≈ 5.8–6.1), and approximately 1000-fold greater selectivity over β3-adrenoceptors (pKi ≈ 4.5) [1]. The hydrochloride salt form offers aqueous solubility of 50 mg/mL in water and 125 mg/mL in DMSO, making it suitable for both in vitro and in vivo experimental applications [3].

Why Ro 363 hydrochloride Cannot Be Replaced by Other β1-Adrenoceptor Agonists in Research Applications


β1-adrenoceptor agonists exhibit substantial variation in receptor subtype selectivity, intrinsic efficacy (full versus partial agonism), and species-specific pharmacological profiles, making simple substitution between compounds scientifically unsound. Commonly used agents such as dobutamine, xamoterol, denopamine, and isoproterenol each possess distinct selectivity ratios, efficacy characteristics, and off-target activities that fundamentally alter experimental outcomes [1]. For instance, isoproterenol activates both β1- and β2-adrenoceptors with high potency, confounding interpretation of β1-specific effects, while xamoterol and denopamine display significantly lower β1-selectivity (pKi 7.0 and 5.8, respectively) compared to Ro 363 (pKi 8.0) [2]. Furthermore, the partial agonist nature of Ro 363 produces an efficacy ceiling that differs critically from full agonists, influencing receptor desensitization kinetics and downstream signaling outcomes [3]. The quantitative evidence presented below establishes the specific dimensions along which Ro 363 hydrochloride provides differentiation that is both measurable and functionally consequential for scientific selection.

Ro 363 hydrochloride Quantitative Differentiation Evidence: Comparative Binding, Efficacy, and Pharmacological Selectivity Data


Receptor Binding Selectivity: 100-Fold β1 Over β2 Preference Versus Isoproterenol and Other β1 Agonists

Ro 363 demonstrates approximately 100-fold greater selectivity for β1-adrenoceptors compared to β2-adrenoceptors, a selectivity margin that substantially exceeds that of alternative β1 agonists. In direct radioligand competition binding assays using (−)-[125I]-cyanopindolol, Ro 363 exhibited pKi values of 7.7–8.0 at β1-adrenoceptors versus 5.8–6.1 at β2-adrenoceptors [1][2]. In contrast, the non-selective agonist isoproterenol displays similar pKi values at both receptor subtypes (approximately 6.4 at β1 and 6.0 at β2) [3]. Other β1-selective agonists show substantially lower selectivity: xamoterol has a β1 pKi of 7.0, and denopamine has a β1 pKi of 5.8, with both compounds demonstrating narrower β1/β2 selectivity windows [2]. The selectivity of Ro 363 is structurally attributed to its oxymethylene group and homoveratryl substituent, which confer preferential binding to the β1 receptor binding pocket [4].

Receptor pharmacology Radioligand binding β-adrenoceptor subtype selectivity Cardiovascular research

Functional Efficacy in Isolated Tissue: 400-Fold Lower β2-Mediated Activity Versus Isoproterenol

In functional tissue assays, Ro 363 demonstrates pronounced β1-selective agonist activity with minimal β2-mediated effects. In guinea-pig left atrial preparations (β1-mediated positive inotropy), Ro 363 and isoproterenol showed comparable activity; however, in K⁺-depolarized uterine preparations (β2-mediated relaxation), Ro 363 was approximately 400 times less active than isoproterenol [1]. Across multiple β1-mediated tissue preparations (guinea-pig atria, ileum, and ventricular strips from rabbit, rat, and guinea-pig), Ro 363 exhibited approximately half the potency of isoproterenol, whereas in β2-mediated uterine and lung strip preparations, Ro 363 was 100- to 350-fold less active [2]. The intrinsic activity of Ro 363 was 0.8 in atrial preparations and only 0.25 in uterine preparations (relative to isoproterenol = 1.0) [1]. In human atrial tissue, Ro 363 produced concentration-dependent positive inotropic effects with pEC50 values of 8.0–8.2 and intrinsic activities of 0.54–0.80 relative to isoproterenol [3].

Isolated tissue pharmacology Inotropic activity β-adrenoceptor functional selectivity Cardiac contractility

Physicochemical Properties: Hydrochloride Salt Solubility Advantage Over Free Base Form

The hydrochloride salt form of Ro 363 (CAS 250580-70-2) provides significantly enhanced aqueous solubility compared to the free base form (CAS 74513-77-2), enabling more flexible experimental protocols. Ro 363 hydrochloride exhibits solubility of 50 mg/mL in water and 125 mg/mL in DMSO (ultrasonic) with molecular weight 399.87 g/mol (C19H26ClNO6), corresponding to approximately 125 mM aqueous solubility [1]. In contrast, the free base form has a molecular weight of 363.4 g/mol (C19H25NO6) and demonstrates solubility limited to 10 mM in DMSO, with substantially lower aqueous solubility [2]. This enhanced solubility translates to reduced vehicle requirements and lower DMSO concentrations in in vivo dosing formulations, minimizing vehicle-related confounding effects.

Compound formulation Aqueous solubility In vivo dosing Experimental preparation

Partial Agonist Profile: Efficacy Ceiling of 0.54–0.80 in Human Atrial Tissue Versus Full Agonists

Ro 363 functions as a partial agonist at human atrial β1-adrenoceptors, with intrinsic activity ranging from 0.54 to 0.80 relative to the full agonist isoproterenol (intrinsic activity = 1.0), depending on patient β-blocker treatment history [1]. In human atrial trabeculae from non-β-blocker-treated patients, Ro 363 exhibited pEC50 = 8.0 and intrinsic activity = 0.54 versus isoproterenol; in β-blocker-treated patients, pEC50 = 8.2 and intrinsic activity = 0.80 (P < 0.001) [1]. This partial agonist profile contrasts with full β1-agonists such as isoproterenol (intrinsic activity = 1.0) and T-0509 (a denopamine derivative with full agonist properties), as well as other partial agonists including xamoterol (intrinsic activity ≈ 0.3–0.5) and denopamine (intrinsic activity ≈ 0.75–0.85) [2][3]. The efficacy ceiling of Ro 363 is a product of both its lower affinity for β2-adrenoceptors and its reduced efficacy at β1-adrenoceptors relative to full agonists [4].

Partial agonism Intrinsic activity Receptor desensitization Human cardiac tissue

In Vivo Arrhythmogenicity: Negligible Arrhythmic Activity Compared to Epinephrine in Sensitized Models

Ro 363 exhibits substantially lower arrhythmogenic potential than the non-selective β-agonist epinephrine in in vivo models of cardiac sensitization, a differentiation with direct implications for experimental safety. In chloralose-anesthetized felines with cardiac sensitization induced by either U-0882 or halothane, Ro 363 demonstrated negligible arrhythmogenic activity compared to epinephrine . This contrasts with epinephrine, which is known to provoke ventricular arrhythmias under conditions of cardiac sensitization due to combined β1- and β2-adrenoceptor activation with α-adrenoceptor-mediated vasoconstriction. Notably, in isolated guinea-pig heart preparations, Ro 363 did induce arrhythmic contractions when administered at doses that elicited 70–100% of its maximal heart rate-increasing effects , indicating that while the arrhythmogenic threshold is elevated relative to non-selective agonists, dose-dependent pro-arrhythmic potential remains at supramaximal concentrations.

Cardiac arrhythmia In vivo pharmacology Safety pharmacology β-agonist cardiotoxicity

Species-Dependent β1-Selectivity Profile: Differential Activity Across Human, Rodent, and Guinea-Pig Tissues

Ro 363 exhibits species-dependent pharmacological activity that must be accounted for in experimental design—a differentiation from other β1 agonists whose species specificity may differ. In guinea-pig tissues, Ro 363 behaves as a full agonist at β1-adrenoceptors in tracheal preparations (intrinsic activity ≈ 1.0), whereas in human atrial tissue it functions as a partial agonist (intrinsic activity = 0.54–0.80) [1][2]. Additionally, Ro 363 activates the "third human atrial β-adrenoceptor" (distinct from β1, β2, and β3 subtypes) and exhibits partial agonism at human cloned β3-adrenoceptors (pEC50 = 5.5, intrinsic activity = 0.74) [2]. In rodent intestinal preparations, Ro 363 produces relaxation through two distinct components: one propranolol-sensitive (pEC50 = 8.5, 66% of response) and one propranolol-resistant (pEC50 = 5.6, 34% of response) [2]. This species-dependent profile contrasts with the more consistent cross-species activity of isoproterenol, which functions as a full agonist across all species and tissues expressing β-adrenoceptors.

Species differences Translational pharmacology β-adrenoceptor subtype distribution Preclinical model selection

Optimal Research Applications for Ro 363 hydrochloride Based on Differentiated Pharmacological Profile


Pharmacological Dissection of β1-Adrenoceptor-Specific Signaling in Native Tissue Preparations

Ro 363 hydrochloride is optimally suited for studies requiring clean isolation of β1-adrenoceptor-mediated responses without β2 or β3 cross-contamination. With approximately 100-fold selectivity for β1 over β2 [1] and 400-fold lower functional activity at β2-mediated responses [2], Ro 363 can be used at concentrations up to 10 nM to achieve near-exclusive β1 activation in isolated tissue preparations. Researchers investigating β1-specific inotropic, chronotropic, or lusitropic effects in cardiac preparations can employ Ro 363 in combination with selective β2 antagonists (e.g., ICI 118,551) for unambiguous β1 signal attribution [3]. This application is particularly valuable in atrial tissue, where β2-adrenoceptors are present and can confound interpretation when non-selective agonists are used [3].

Human Atrial Tissue Studies Requiring Physiologically Relevant Partial Agonist Activity

The partial agonist profile of Ro 363 (intrinsic activity = 0.54–0.80 in human atrial tissue) [3] makes it the preferred tool for studies of physiological β1-adrenoceptor tone rather than pharmacological hyperstimulation. Unlike full agonists such as isoproterenol (IA = 1.0), Ro 363 produces a submaximal response that more closely mimics endogenous noradrenaline signaling under resting or moderately stimulated conditions [3]. This is particularly relevant for investigations of β-blocker treatment effects, as Ro 363 exhibits increased efficacy (IA = 0.80) in atria from β-blocker-treated patients versus untreated patients (IA = 0.54) [3], enabling detection of sensitization phenomena. For procurement decisions, this partial agonist characteristic distinguishes Ro 363 from full β1-agonists and positions it as the appropriate selection for studies of physiological (not pathological) adrenoceptor signaling.

In Vivo Cardiovascular Studies Requiring Minimal Arrhythmogenic Confounding

Ro 363 hydrochloride is the β1-adrenoceptor agonist of choice for in vivo cardiovascular experiments where arrhythmia risk would confound data interpretation or compromise animal welfare. The negligible arrhythmogenic activity observed in halothane- and U-0882-sensitized feline models enables β1-specific chronotropic and inotropic measurements without the pro-arrhythmic complications that accompany isoproterenol or epinephrine administration. The hydrochloride salt form, with 50 mg/mL aqueous solubility [4], facilitates intravenous or intraperitoneal dosing with minimal vehicle artifacts. However, researchers should note that at doses producing 70–100% of maximal chronotropic response, arrhythmic contractions can still occur , necessitating careful dose titration.

Structure-Activity Relationship (SAR) Studies of β1-Selective Ligand Binding

The well-characterized structural basis for Ro 363 β1-selectivity—specifically the oxymethylene group and homoveratryl substituent [5]—makes this compound a valuable reference ligand for SAR studies and molecular modeling of β1-adrenoceptor binding domains. Chimeric β1/β2 receptor studies and site-directed mutagenesis have mapped the Ro 363 binding pocket to transmembrane domains 2 and 7 of the β1-adrenoceptor [6], providing a structural framework that can be exploited to develop novel β1-selective agents. For medicinal chemistry and computational pharmacology programs, Ro 363 serves as a validated high-selectivity benchmark against which candidate β1-ligands can be quantitatively compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 363 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.